2-Phenylpiperidin-4-OL
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Description
2-Phenylpiperidin-4-ol is a compound that has been the subject of various studies due to its relevance in medicinal chemistry and synthetic organic chemistry. The compound is related to the piperidine class of compounds, which are known for their presence in various pharmacologically active molecules. The research on this compound spans from its synthesis to its potential as a building block for more complex molecules, including those with biological activity.
Synthesis Analysis
The synthesis of 2-Phenylpiperidin-4-ol derivatives has been approached through various methods. One efficient route involves a one-pot reduction/Grignard addition sequence applied to alkyl proline esters followed by a ring expansion applied to the corresponding prolinols . Another method includes the use of δ-amino β-keto esters as polyfunctionalized chiral building blocks, which are prepared from corresponding sulfinimine and lead to highly enantioselective syntheses of 2-phenylpiperidine . Additionally, diastereoselective synthesis of 4-hydroxypiperidin-2-ones, which are closely related to 2-Phenylpiperidin-4-ol, can be achieved using Cu(I)-catalyzed reductive aldol cyclization .
Molecular Structure Analysis
The molecular structure of 2-Phenylpiperidin-4-ol and its derivatives is crucial for their biological activity. The stereochemistry of these compounds has been studied using various techniques, including NMR and X-ray crystallography. For instance, the molecular structures of 3,4-dihydroxy-4-phenylpiperidin-2-ones, which are structurally related to 2-Phenylpiperidin-4-ol, have been elucidated by X-ray crystallographic analysis10. The configuration of stereoisomeric phenylethynyl alcohols, which are also related to the compound of interest, has been determined by NMR and IR spectra .
Chemical Reactions Analysis
2-Phenylpiperidin-4-ol and its derivatives undergo various chemical reactions that are significant for their application in synthesis. For example, the acylation of isomeric 2,5-dimethyl-4-phenylpiperidin-4-ols, which are closely related to 2-Phenylpiperidin-4-ol, has been studied, and the resultant esters' NMR features have been interpreted in terms of configuration and preferred conformation . The reactivity of these compounds towards thionyl chloride and Raney nickel has also been used to assign configurations and preferred conformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Phenylpiperidin-4-ol derivatives are influenced by their molecular structure. The presence of substituents on the aromatic ring and nitrogen atoms has been shown to affect the interaction with central dopamine receptors, as seen in a series of (S)-phenylpiperidines . The pharmacological profile of these compounds, including their activity as dopamine autoreceptor antagonists, is determined by these properties. Moreover, the solid-phase synthesis of oligoribonucleotides using derivatives of piperidin-4-ol demonstrates the importance of protecting groups in the synthesis of biologically relevant molecules .
Safety And Hazards
properties
IUPAC Name |
2-phenylpiperidin-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-10-6-7-12-11(8-10)9-4-2-1-3-5-9/h1-5,10-13H,6-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLMKGJYYTZRJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylpiperidin-4-OL | |
CAS RN |
850003-14-4 |
Source
|
Record name | 2-phenylpiperidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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